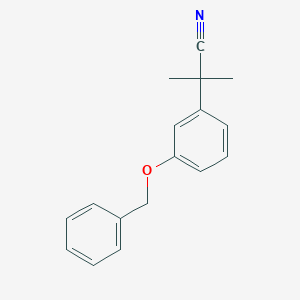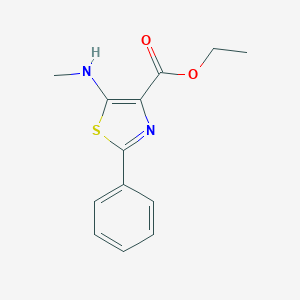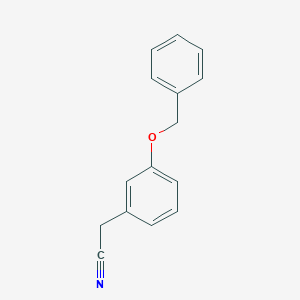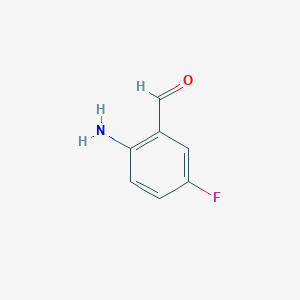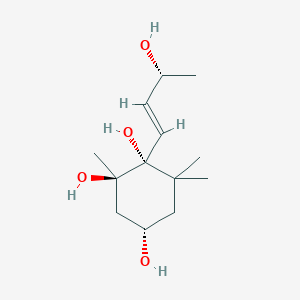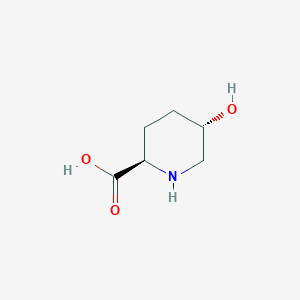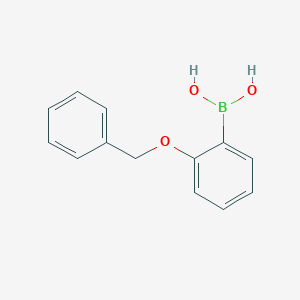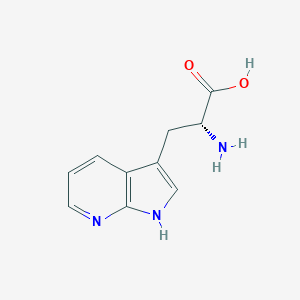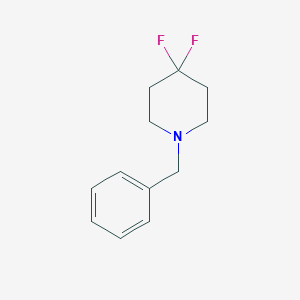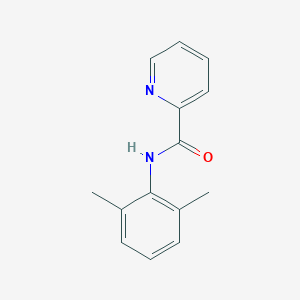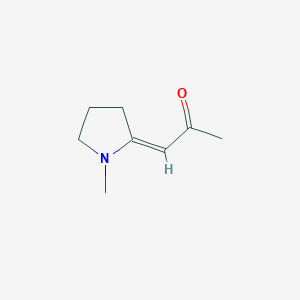
(1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one, also known as MDPK or Methylenedioxy Pyrrolidinyl Ketone, is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of psychoactive substances that are structurally similar to amphetamines and cathinone, a naturally occurring stimulant found in the khat plant. MDPK is a popular research chemical that is often used in scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
(1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one acts by inhibiting the reuptake of dopamine and norepinephrine, which are neurotransmitters that are involved in regulating mood, motivation, and reward. By blocking the reuptake of these neurotransmitters, (1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one increases their levels in the synapse, leading to an increase in their activity and effects on the brain. This increase in neurotransmitter activity is believed to be responsible for the stimulant and euphoric effects of (1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one.
生化学的および生理学的効果
(1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one has been shown to have a range of biochemical and physiological effects on the body. In addition to its stimulant and euphoric effects, (1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one has been shown to increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, which can lead to reduced blood flow to the extremities. Long-term use of (1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one has been associated with a range of adverse effects, including cardiovascular problems, kidney damage, and neurological disorders.
実験室実験の利点と制限
(1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one has several advantages as a research chemical, including its ability to selectively target dopamine and norepinephrine transporters, making it a useful tool for investigating the role of these neurotransmitters in the brain. However, there are also several limitations to using (1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one in lab experiments, including its potential for abuse and dependence, as well as the lack of data on its long-term effects on the body.
将来の方向性
There are several potential future directions for research on (1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one, including investigating its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research is needed to better understand the long-term effects of (1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one on the body, as well as its potential for abuse and dependence. Finally, there is a need for the development of new and more effective treatments for drug addiction, including the development of medications that can help to reduce the negative effects of drugs like (1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one on the brain and body.
科学的研究の応用
(1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one has been the subject of numerous scientific studies, particularly in the field of neuroscience and pharmacology. One of the primary areas of research has been to investigate the mechanism of action of (1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one and its effects on the central nervous system. Studies have shown that (1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one acts as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is believed to be responsible for the stimulant and euphoric effects of (1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one.
特性
CAS番号 |
126412-05-3 |
|---|---|
製品名 |
(1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one |
分子式 |
C8H13NO |
分子量 |
139.19 g/mol |
IUPAC名 |
(1E)-1-(1-methylpyrrolidin-2-ylidene)propan-2-one |
InChI |
InChI=1S/C8H13NO/c1-7(10)6-8-4-3-5-9(8)2/h6H,3-5H2,1-2H3/b8-6+ |
InChIキー |
CXSJAGTXTKECJV-SOFGYWHQSA-N |
異性体SMILES |
CC(=O)/C=C/1\CCCN1C |
SMILES |
CC(=O)C=C1CCCN1C |
正規SMILES |
CC(=O)C=C1CCCN1C |
同義語 |
2-Propanone, 1-(1-methyl-2-pyrrolidinylidene)-, (E)- (9CI) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



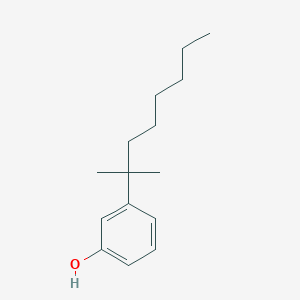
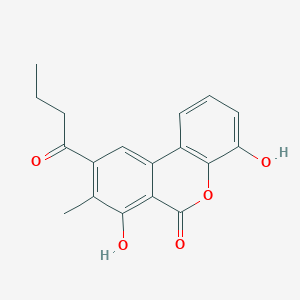
![(1R,4R)-N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-formamide](/img/structure/B139784.png)
![1-Methoxy-2-vinyl-1H-benzo[d]imidazole](/img/structure/B139786.png)
